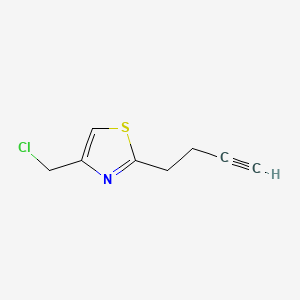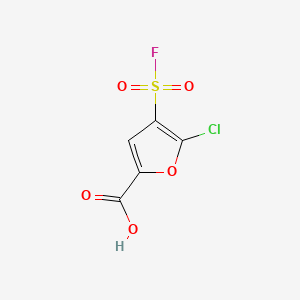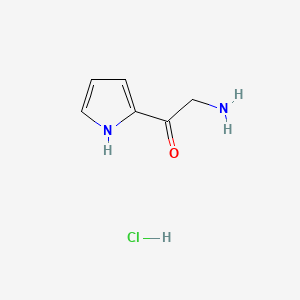
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole is an organic compound that is gaining attention in the scientific community due to its unique properties. It is a heterocyclic compound, which means it contains both carbon and nitrogen atoms in its ring structure. It is also a thiazole, a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound has been studied for its potential applications in various fields, such as medicine, chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole has been studied for its potential applications in various fields, such as medicine, chemistry, and biochemistry. In medicine, it has been studied for its potential use as an anti-cancer drug and an anti-inflammatory agent. In chemistry, it has been studied for its potential use as a catalyst in organic reactions. In biochemistry, it has been studied for its potential use as a fluorescent probe for the detection of specific proteins and enzymes.
Mecanismo De Acción
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole has been studied for its potential use as an anti-cancer drug and an anti-inflammatory agent. In the case of anti-cancer activity, it has been suggested that the compound acts by targeting specific molecular pathways involved in cancer cell growth and proliferation. In the case of anti-inflammatory activity, it has been suggested that the compound acts by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects
This compound has been studied for its potential use as an anti-cancer drug and an anti-inflammatory agent. In the case of anti-cancer activity, it has been suggested that the compound acts by targeting specific molecular pathways involved in cancer cell growth and proliferation. In the case of anti-inflammatory activity, it has been suggested that the compound acts by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been suggested that the compound may also act as an antioxidant, reducing oxidative stress and protecting cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole has been studied for its potential use in various scientific fields, such as medicine, chemistry, and biochemistry. In the laboratory, the compound has several advantages, such as its low cost, its low toxicity, and its ease of synthesis. However, the compound also has several limitations, such as its low solubility in aqueous solutions, its instability in the presence of light, and its low stability in the presence of oxygen.
Direcciones Futuras
The potential applications of 2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole are vast, and there are many directions for future research. For example, further research could investigate the compound’s potential use as an anti-cancer drug and an anti-inflammatory agent. Additionally, further research could investigate the compound’s potential use as a catalyst in organic reactions, as a fluorescent probe for the detection of specific proteins and enzymes, and as an antioxidant. Finally, further research could investigate the compound’s potential use in other fields, such as materials science and nanotechnology.
Métodos De Síntesis
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole can be synthesized using a variety of methods. One method involves the reaction of but-3-yn-1-ol with chloromethyl thiocyanate in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a thiazole ring structure with an additional chlorine atom attached to the ring. Another method involves the reaction of but-3-yn-1-ol with thiourea in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a thiazole ring structure with an additional nitrogen atom attached to the ring.
Propiedades
IUPAC Name |
2-but-3-ynyl-4-(chloromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNS/c1-2-3-4-8-10-7(5-9)6-11-8/h1,6H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSMKDRKRDCYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1=NC(=CS1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B6609379.png)
![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbaldehyde](/img/structure/B6609385.png)
![ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6609390.png)



![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6609407.png)
![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B6609417.png)
![1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride](/img/structure/B6609424.png)


![3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride](/img/structure/B6609439.png)

